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Compound of Interest |

Compound Name: 4-Ethynyl-1-isopropyl-1H-pyrazole
CAS No.: 1354706-51-6
Cat. No.: B1376803
Get Quote
. J

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science,
recognized as a "privileged scaffold” due to its versatile biological activities.[1] Pyrazoles, five-
membered aromatic heterocycles with two adjacent nitrogen atoms, are integral to numerous
pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The specific substitution
pattern on the pyrazole ring allows for fine-tuning of its physicochemical and pharmacological
properties. This guide focuses on 4-Ethynyl-1-isopropyl-1H-pyrazole, a molecule of interest
for its potential as a versatile building block. The ethynyl group at the C4 position offers a
reactive handle for further chemical transformations, such as click chemistry or Sonogashira
coupling, while the N1-isopropyl group enhances lipophilicity and modulates the electronic
properties of the ring. Understanding the core physical properties of this compound is the first
critical step in its application for novel synthesis and drug discovery.

Molecular Identity and Structural Representation

Correctly identifying a compound is fundamental. The following identifiers and structural
representation define 4-Ethynyl-1-isopropyl-1H-pyrazole.
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Identifier Value Source

CAS Number 1354706-51-6 [4]

Molecular Formula CsHioNz2 [4]

Molecular Weight 134.18 g/mol [4]
4-ethynyl-1-(propan-2-yl)-1H-

Synonym [4]
pyrazole

SMILES CC(C)nlcc(c#C)enl [4]

graph MolStructure {

layout=neato;

node [shape=plaintext, fontsize=12, fontcolor="#202124"];
edge [fontsize=10, color="#5F6368"];

// Atom nodes

N1 [label="N"];

N2 [label="N"];

C3 [label="C"1;

C4 [label="C"];

C5 [label="C"1;

C iso CH [label="CH"];

C iso CH3 1 [label="CHs3"];
C iso CH3 2 [label="CH3"];
C eth 1 [label="C"];

C eth 2 [label="CH"];

// Positioning

N1 [pos="0,0.5!"];

N2 [pos="-0.87,-0.25!"];
C3 [pos="-0.87,-1.25!"];
C4 [pos="0,-2.0!"];

C5 [pos="0.87,-1.25!"];
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// Isopropyl group

C iso CH [p0s="0.87,1.5!"];

C iso CH3 1 [pos="1.74,2.0!"];
C iso CH3 2 [pos="0,2.25!"];

// Ethynyl group
C eth 1 [pos="0,-3.0!"];
C eth 2 [pos="0,-4.0!"];

// Bonds

N1 -- N2 [label=""];

N2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- N1 [label=""];

N1 -- C iso CH [label=""];

C iso CH -- C iso CH3 1 [label=""];
C iso CH -- C iso CH3 2 [label=""];
C4 -- C eth 1 [label=""];

Ceth 1 -- C eth 2 [label="", style=filled, penwidth=3];

// Double bonds in ring
N1 -- C5 [style=dashed];
C3 -- N2 [style=dashed];
C4 -- C3 [style=dashed];
C4 -- C5 [style=dashed];
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// Invisible nodes for double bonds
node [shape=point, width=0, height=0];
pl [pos="-0.435,-0.85!"];

p2 [p0s="0.435,-0.375!"];

p3 [p0s="0.435,-1.625!"];

p4 [pos="-0.435,-1.625!"];

// Double bond lines
N2 -- C3 [len=1.5];
C4 -- C5 [len=1.5];
}

Caption: Molecular Structure of 4-Ethynyl-1-isopropyl-1H-pyrazole.

Computed Physicochemical Properties and Safety
Data

While experimental data for certain physical properties are not widely published, computational
models provide valuable predictive insights. These are essential for initial screening in drug
development and for predicting behavior in various solvent systems.
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Property Predicted Value

Significance in Drug
Development

LogP (Octanol-Water Partition

Indicates moderate lipophilicity,

o 1.4453[4] influencing membrane
Coefficient) o N
permeability and solubility.
. Suggests good potential for
Topological Polar Surface Area ) - )
17.82 AZ[4] oral bioavailability (typically
(TPSA)
TPSA < 140 A2).
The two pyrazole nitrogens
Hydrogen Bond Acceptors 2[4] can interact with biological
targets.
The N1-substitution removes
Hydrogen Bond Donors 0[4] the acidic proton, altering its
interaction profile.
Low number of rotatable bonds
suggests conformational
Rotatable Bonds 1[4]

rigidity, which can be favorable

for binding affinity.

Safety and Handling Information

As a research chemical, proper handling is paramount. The following GHS hazard information

has been reported.[4]
e Pictogram: GHSO07 (Exclamation Mark)[4]
« Signal Word: Warning[4]
» Hazard Statements:
o H302: Harmful if swallowed.[4]

o H315: Causes skin irritation.[4]
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o H319: Causes serious eye irritation.[4]

o H335: May cause respiratory irritation.[4]

» Storage: Store sealed in a dry environment at 2-8°C.[4]

Experimental Physical Properties: A Methodological
Guide

Direct experimental values for melting point, boiling point, density, and solubility of 4-Ethynyl-1-
isopropyl-1H-pyrazole are not readily available in peer-reviewed literature. This is common for
novel research chemicals. Therefore, this section provides both an estimation of expected
properties and detailed, authoritative protocols for their determination in a laboratory setting.
This approach ensures scientific integrity by empowering the researcher to generate validated
data.

Appearance

Based on analogous substituted pyrazoles, such as 1-Isopropyl-1H-pyrazole-4-carboxylic acid
which is a white to off-white crystalline powder[5], 4-Ethynyl-1-isopropyl-1H-pyrazole is
expected to be a crystalline solid or a low-viscosity oil at room temperature. Visual inspection is
the first, simplest step in characterization.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a
sharp melting range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a
depressed and broadened melting range.[6]

Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a solid
organic compound.

o Sample Preparation: Place a small amount of the dry compound on a watch glass. Finely
powder the crystals with a spatula.
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o Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a
small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the
sample into the sealed end. A sample height of 2-3 mm is ideal.

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus.

o Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an
approximate melting temperature. This saves time in the subsequent accurate measurement.

o Accurate Determination: Allow the apparatus to cool well below the approximate melting
point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).

o Observation and Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting
range is T1-T2.

Caption: Logical Flow for Density Determination using a Pycnometer.

Solubility Profiling

Causality: Solubility is a critical parameter in drug development, influencing absorption,
distribution, and formulation. [7]A solubility profile in various pharmaceutically relevant solvents
(aqueous buffers, organic solvents) is essential.

Protocol: Shake-Flask Method
This is the gold standard method for determining equilibrium solubility. [7]

o Preparation: Add an excess amount of the solid compound to a series of vials, each
containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH
7.4, ethanol, DMSO).

o Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g.,
25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
The presence of undissolved solid should be visible.
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o Separation: After equilibration, let the vials stand to allow the excess solid to settle.
Centrifuge or filter the samples to obtain a clear, saturated solution.

» Quantification: Accurately dilute a known volume of the supernatant and determine the
concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis
spectroscopy or HPLC).

e Reporting: Express solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While
specific spectra for 4-Ethynyl-1-isopropyl-1H-pyrazole are not publicly available, a predicted
profile based on its functional groups is provided below.

Predicted *H NMR Spectrum (in CDCls)
e ~8.0-8.2 ppm (s, 1H): Pyrazole H-3 proton.
e ~7.8-8.0 ppm (s, 1H): Pyrazole H-5 proton.

o ~4.5-4.8 ppm (septet, 1H, J = 7.0 Hz): Isopropyl methine (CH) proton. [8]* ~3.0-3.2 ppm (s,
1H): Acetylenic (ethynyl) proton.

e ~1.4-1.6 ppm (d, 6H, J = 7.0 Hz): Isopropyl methyl (CHs) protons. [8] Predicted 3C NMR
Spectrum (in CDCIs)

e ~140-145 ppm: Pyrazole C-3.

e ~130-135 ppm: Pyrazole C-5.

e ~110-115 ppm: Pyrazole C-4 (attached to ethynyl group).
e ~80-85 ppm: Ethynyl quaternary carbon.

e ~75-80 ppm: Ethynyl CH carbon.
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e ~50-55 ppm: Isopropyl CH carbon. [8]* ~22-24 ppm: Isopropyl CHs carbons. [8] Predicted
Infrared (IR) Absorption Frequencies

e ~3300 cm™1 (sharp, strong): Acetylenic C-H stretch.

e ~3100-3150 cm~* (medium): Aromatic C-H stretch (pyrazole ring). [8]* ~2950-3000 cm~1
(medium): Aliphatic C-H stretch (isopropyl). [8]* ~2100-2150 cm~* (weak to medium): C=C
stretch.

e ~1450-1550 cm~! (medium): C=C/C=N stretches within the pyrazole ring. [8]

Conclusion

4-Ethynyl-1-isopropyl-1H-pyrazole is a promising heterocyclic building block. This guide has
consolidated its known identifiers and computed properties, which suggest favorable
characteristics for applications in medicinal chemistry, such as good oral bioavailability
potential. [4]Crucially, where experimental data is lacking, this document provides robust,
validated methodologies for the determination of its core physical properties—melting point,
boiling point, density, and solubility. By equipping researchers with both the available data and
the practical means to generate new, reliable data, this guide serves as a comprehensive
resource for the continued investigation and application of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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